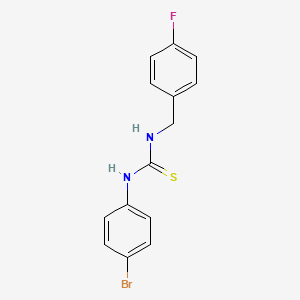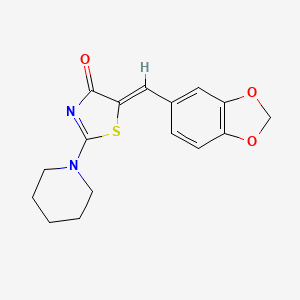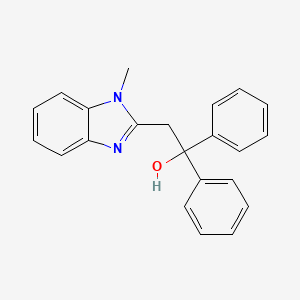
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiourea family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. It forms the microtubules that are responsible for the separation of chromosomes during cell division. N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This inhibition leads to cell cycle arrest and eventually cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea exhibits potent anti-cancer activity against various cancer cell lines. This compound has also been shown to inhibit the growth of bacteria and fungi. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and take appropriate safety measures.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea. One direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Additionally, this compound can be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has potential applications in various fields. This compound exhibits potent anti-cancer activity and inhibits the growth of bacteria and fungi. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and eventually cell death. Although this compound has several advantages for lab experiments, it is important to handle it with care due to its toxicity. There are several future directions for the study of this compound, including the identification of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction between 4-bromobenzylamine and 4-fluorobenzyl isothiocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting product is then purified using recrystallization. The yield of the synthesis is reported to be around 70%.
科学的研究の応用
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and eventually cell death.
特性
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2S/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBORCKNPOCEOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)


![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)

![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)

![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)